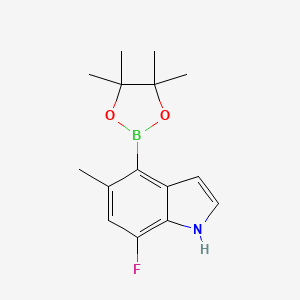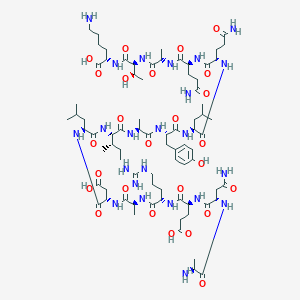
Moth Cytochrome C (MCC) Fragment
Descripción general
Descripción
Moth Cytochrome C (MCC) Fragment is a small peptide derived from the cytochrome c protein of the African armyworm moth. It has been extensively studied for its potential use in scientific research applications due to its unique biochemical and physiological properties.
Aplicaciones Científicas De Investigación
T Lymphocyte Response and Antigenic Potency
Moth Cytochrome C (MCC) has been instrumental in understanding the structural requirements for antigenic potency in T lymphocytes. Research by Schwartz et al. (1985) explored this using synthetic peptide analogs of the MCC, highlighting the significance of specific amino acids and secondary structures in stimulating T cell responses (Schwartz et al., 1985).
Antibody Recognition and B-lymphocytes
Kilgannon and colleagues (1986) studied antibodies generated against MCC fragments, emphasizing the role of certain residues in the C-terminal region, which are crucial for both B-lymphocyte and T-lymphocyte recognition (Kilgannon et al., 1986).
Evolutionary Studies in Insects
Simmons and Weller (2001) utilized Cytochrome b, closely related to MCC, to study molecular phylogenetic relationships within certain moth tribes, providing insights into the evolutionary patterns of these insects (Simmons & Weller, 2001).
Immunogenicity in Mice
Heber-Katz et al. (1983) demonstrated the immunogenicity of MCC fragments in mice, revealing differences in T cell responses to various cytochrome c fragments from different species (Heber-Katz et al., 1983).
Structural and Functional Homology
Chan and Margoliash (1966) analyzed the primary structure of cytochrome c from moth flight muscles, noting its functional and structural homology to mammalian cytochromes c, which is important for understanding mitochondrial biogenesis and function in different species (Chan & Margoliash, 1966).
Conformational Analysis for T Cell Activation
Pincus et al. (1983) investigated the relationship between the conformation of MCC peptides and their stimulatory activity in T-lymphocyte proliferation, providing insights into how peptide structure affects immune responses (Pincus et al., 1983).
DNA Barcoding in Species Identification
Kaila and Ståhls (2006) employed MCC gene fragments for DNA barcoding, demonstrating its potential in differentiating closely related moth species, which is vital for taxonomical studies and biodiversity conservation (Kaila & Ståhls, 2006).
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H129N23O26/c1-12-37(6)60(100-74(123)51(31-36(4)5)99-73(122)54(34-59(109)110)97-63(112)39(8)87-66(115)45(17-15-29-86-78(84)85)90-69(118)48(24-27-58(107)108)93-72(121)53(33-57(83)106)95-62(111)38(7)80)75(124)89-40(9)64(113)96-52(32-43-18-20-44(103)21-19-43)71(120)98-50(30-35(2)3)70(119)92-47(23-26-56(82)105)68(117)91-46(22-25-55(81)104)67(116)88-41(10)65(114)101-61(42(11)102)76(125)94-49(77(126)127)16-13-14-28-79/h18-21,35-42,45-54,60-61,102-103H,12-17,22-34,79-80H2,1-11H3,(H2,81,104)(H2,82,105)(H2,83,106)(H,87,115)(H,88,116)(H,89,124)(H,90,118)(H,91,117)(H,92,119)(H,93,121)(H,94,125)(H,95,111)(H,96,113)(H,97,112)(H,98,120)(H,99,122)(H,100,123)(H,101,114)(H,107,108)(H,109,110)(H,126,127)(H4,84,85,86)/t37-,38-,39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPSMBWQXHAVSO-KIYSKUROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H129N23O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1805.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131698022 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




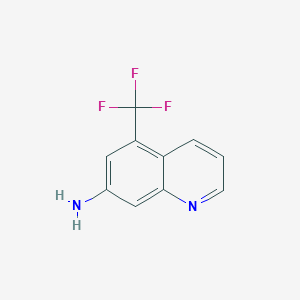
![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

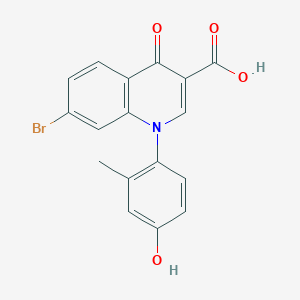

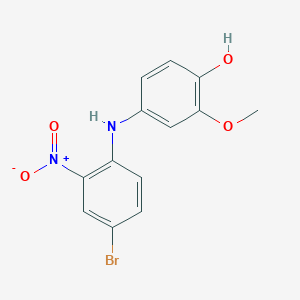
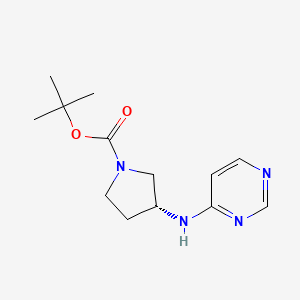


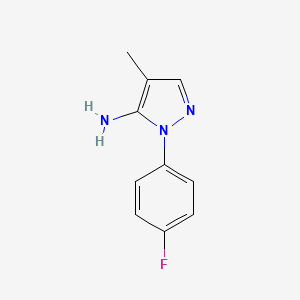

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)
